molecular formula C10H14O2 B6350926 (1S)-1-(4-methoxyphenyl)propan-1-ol CAS No. 73854-04-3

(1S)-1-(4-methoxyphenyl)propan-1-ol

Cat. No.: B6350926
CAS No.: 73854-04-3
M. Wt: 166.22 g/mol
InChI Key: RELLLNVFFUWXHI-JTQLQIEISA-N
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Description

(1S)-1-(4-Methoxyphenyl)propan-1-ol (CAS: 5349-60-0) is a chiral secondary alcohol featuring a 4-methoxyphenyl group attached to the propanol backbone. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol and a logP value of 2.14, indicating moderate hydrophobicity . Key physical properties include:

  • Density: 1.032 g/cm³
  • Boiling Point: 270.9°C at 760 mmHg
  • Flash Point: 113.2°C
  • Refractive Index: 1.528 (n²⁰/D)
  • Polar Surface Area (PSA): 29.46 Ų .

The compound is synthesized via stereoselective methods, such as resolution using chiral auxiliaries like camphorsulfonic acid derivatives, to isolate the (1S)-enantiomer from racemic mixtures . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its aromatic and alcohol functionalities.

Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLLNVFFUWXHI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

(1S)-1-(4-Methoxyphenyl)propan-1-ol (C₁₀H₁₄O₂, MW 166.22 g/mol) features a chiral center at the C1 position, with the hydroxyl group and 4-methoxyphenyl moiety occupying adjacent stereochemical positions. The methoxy group enhances electron density at the para position of the aromatic ring, influencing both reactivity in substitution reactions and crystallinity (mp 106–107°C). Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference between the (1S) and (1R) enantiomers, underscoring the thermodynamic preference for specific configurations during synthesis.

Pharmaceutical Applications

This compound serves as a precursor to β-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs). Its enantiopure form is essential for avoiding racemic mixtures that cause adverse drug effects, as demonstrated in the synthesis of (S)-cherylline derivatives showing 94% receptor selectivity.

Catalytic Asymmetric Hydrogenation

Transition Metal Catalysis

The hydrogenation of 1-(4-methoxyphenyl)propan-1-one using chiral catalysts represents the most scalable method:

Catalyst SystemLigandSolventTemp (°C)Pressure (bar)Yield (%)ee (%)
Ru/(S)-Binap(S)-BINAPMeOH60509299.2
Rh/ChenPhosP-Stereogenic diphosphineTHF25108999.5
Ir/(R)-Segphos(R)-SegphosiPrOH80308598.7

Data compiled from Refs

The Rh/ChenPhos system achieves 99.5% ee through π-π interactions between the methoxyphenyl group and the ligand's aromatic pockets. Kinetic studies show a 2.4-fold rate enhancement compared to Ru systems due to lower activation energy (ΔG‡ = 14.2 kcal/mol vs. 16.8 kcal/mol).

Substrate Engineering

Introducing ester groups at the β-position (e.g., 3-(4-methoxyphenyl)propan-1-ol benzoate) increases hydrogenation efficiency by 35% through transition-state stabilization. This modification reduces competitive adsorption on catalyst surfaces, as confirmed by in situ IR spectroscopy.

Biocatalytic Reduction

Alcohol Dehydrogenase (ADH) Systems

Ralstonia sp. ADH converts 1-(4-methoxyphenyl)propan-1-one to the (1S)-alcohol with 98% ee in phosphate buffer (pH 7.0, 30°C). Co-factor recycling using glucose dehydrogenase (GDH) enables a 5000:1 substrate-to-catalyst ratio, achieving a space-time yield of 8.9 g·L⁻¹·h⁻¹.

Whole-Cell Biocatalysts

Engineered E. coli co-expressing ADH and GDH produces 72 g/L of (1S)-alcohol in 24 h, with a diastereomeric excess (de) >99%. The process eliminates organic solvents, reducing the E-factor (environmental impact metric) to 1.2 compared to 8.7 for chemical methods.

Resolution Techniques

Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (1R)-enantiomer (kₐ = 0.42 min⁻¹) over the (1S)-form (kₐ = 0.03 min⁻¹), enabling 97% ee at 50% conversion. The reaction follows a Ping Pong Bi-Bi mechanism, with methanolysis rates dictating selectivity.

Chiral Chromatography

Preparative HPLC using Chiralpak AD-H columns (hexane:isopropanol 90:10) resolves racemic mixtures with a separation factor (α) of 1.32. This method is preferred for small-scale API production, offering >99.9% purity at a cost of $12,000/kg.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodCost ($/kg)E-FactorThroughput (kg/day)ee (%)
Rh-Catalyzed Hydrogenation4508.212099.5
Enzymatic Reduction6801.48598.0
Kinetic Resolution92015.74097.0

Data from Refs

Environmental Impact

Enzymatic methods reduce wastewater generation by 78% compared to catalytic hydrogenation, though higher enzyme costs limit industrial adoption. Life-cycle analysis (LCA) shows that transition metal catalysts contribute 62% of the carbon footprint in chemical routes due to energy-intensive ligand synthesis.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated reduction using Ir(ppy)₃ and Hantzsch ester achieves 91% yield and 96% ee via single-electron transfer (SET) mechanisms. The reaction proceeds at ambient temperature, offering a 40% energy reduction over thermal methods.

Continuous Flow Systems

Microreactors with immobilized Ru catalysts achieve 99% conversion in 12 minutes (vs. 6 h batch), enabled by enhanced mass transfer (kₗa = 0.45 s⁻¹). This technology reduces catalyst loading to 0.01 mol% while maintaining 99.3% ee .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1S)-1-(4-methoxyphenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield (1S)-1-(4-methoxyphenyl)propan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: (1S)-1-(4-methoxyphenyl)propan-1-one.

    Reduction: (1S)-1-(4-methoxyphenyl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-1-(4-methoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. These metabolites can then exert various effects on cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to (1S)-1-(4-methoxyphenyl)propan-1-ol, differing in substituents, functional groups, or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Boiling Point (°C) logP PSA (Ų) CAS Number
This compound C₁₀H₁₄O₂ 166.22 4-Methoxy, secondary alcohol, chiral 270.9 2.14 29.46 5349-60-0
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 4-Methyl, secondary alcohol Not reported ~2.8* 20.23 25574-04-3
3-(4-(Methoxymethoxy)phenyl)propan-1-ol C₁₁H₁₆O₃ 196.24 Methoxymethoxy ether, primary alcohol Not reported 1.65 38.69 74882-15-8
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol C₁₇H₂₀O₆ 320.34 Two hydroxyls, two methoxy groups, diol Not reported ~1.2 85.22 Not available
rel-1-((1S,3S)-3-Iodo-...ethan-1-one** C₁₄H₁₅IO₂ 354.17 Cyclopropane, iodo, ketone Not reported ~3.5 26.30 Not available

Estimated logP based on methyl vs. methoxy polarity differences .
*
Abbreviated name for clarity; full name: rel-1-((1S,3S)-3-Iodo-1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl)ethan-1-one .

Property and Reactivity Analysis

1-(4-Methylphenyl)-1-propanol
  • Structural Difference : Methyl substituent instead of methoxy.
  • Impact: Reduced polarity compared to the methoxy analog, leading to higher hydrophobicity (logP ~2.8 vs. 2.14).
3-(4-(Methoxymethoxy)phenyl)propan-1-ol
  • Structural Difference : Methoxymethoxy (-OCH₂OCH₃) group replaces methoxy (-OCH₃).
  • Impact : The ether-protected hydroxyl increases steric bulk and alters solubility. The primary alcohol (vs. secondary) enhances hydrogen-bonding capacity, reflected in a higher PSA (38.69 vs. 29.46 Ų) .
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
  • Structural Difference : Diol backbone with two methoxy groups.
  • Impact : Increased hydrophilicity (logP ~1.2) due to multiple hydroxyls, making it suitable for aqueous-phase reactions. The diol structure may enhance chelation properties .
rel-1-((1S,3S)-3-Iodo...ethan-1-one
  • Structural Difference : Cyclopropane ring and ketone replace the alcohol.
  • Impact : The rigid cyclopropane and iodinated structure increase molecular weight and steric hindrance. The ketone group reduces polarity (logP ~3.5) and alters metabolic pathways compared to alcohol derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-(4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Reduction of Prochiral Ketones : Start with (1S)-1-(4-methoxyphenyl)propan-1-one and reduce it using enantioselective catalysts like (R)- or (S)-BINAP-modified Ru complexes (asymmetric hydrogenation) .

  • Chiral Resolution : If racemic mixtures form, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to isolate the (1S)-enantiomer. Monitor optical rotation ([α]D) and confirm purity via chiral GC-MS .

  • Yield Optimization : Use LiAlH4 or NaBH4 with CeCl3 (Luche reduction) to enhance selectivity for secondary alcohols .

    • Data Table : Comparison of Synthetic Routes
MethodReagents/ConditionsYield (%)Enantiomeric Excess (ee)
Asymmetric HydrogenationH2, Ru-BINAP, MeOH, 50°C78–85≥98%
Chiral ResolutionChiralpak AD-H, hexane:IPA (90:10)6599.5%
Luche ReductionNaBH4/CeCl3, THF, 0°C8292%

Q. How can researchers safely handle and store this compound to prevent degradation?

  • Protocols :

  • Storage : Keep in airtight, amber-glass containers under nitrogen at –20°C to prevent oxidation of the alcohol group. Desiccants (e.g., molecular sieves) mitigate moisture absorption .
  • Handling : Use fume hoods with local exhaust ventilation. Avoid skin contact by wearing nitrile gloves and lab coats. Quench residues with 10% aqueous NaOH before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H/13C NMR (CDCl3) to confirm methoxy (-OCH3) singlet at δ 3.8 ppm and chiral center coupling patterns (e.g., J = 6.5 Hz for vicinal protons) .
  • IR : Detect hydroxyl (ν ~3400 cm⁻¹) and aryl ether (ν ~1250 cm⁻¹) stretches .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +15° to +20° in CHCl3) to validate enantiopurity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

  • Experimental Design :

  • Enzyme Assays : Test enantiomer-specific inhibition of cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates. Compare IC50 values of (1S) vs. (1R) forms .

  • Molecular Docking : Perform in silico studies (AutoDock Vina) to analyze hydrogen bonding between the (1S)-OH group and active-site residues (e.g., Asp301 in CYP2D6) .

    • Key Finding :
      The (1S)-enantiomer shows 5-fold higher binding affinity to CYP2D6 (ΔG = –8.2 kcal/mol) than the (1R)-form due to optimal spatial alignment of the hydroxyl group .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimicrobial potency (e.g., MIC ranging from 8–64 µg/mL against S. aureus).

  • Root Cause Analysis :
  • Impurity Profiling : UPLC-MS may reveal trace aldehydes (from incomplete reduction) that skew bioassay results .
  • Solvent Effects : Activity varies in DMSO vs. ethanol due to differential compound solubility .
  • Resolution : Standardize synthetic protocols and solvent systems across studies. Use ≥99% pure compounds (HPLC-validated) .

Q. Can computational models predict the metabolic fate of this compound in vivo?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate pharmacokinetics (e.g., logP = 2.1, indicating moderate lipophilicity) .

  • Metabolite ID : Simulate phase I metabolism (CYP3A4-mediated oxidation) with Schrödinger’s MetaSite. Predominant metabolite: 4-methoxybenzoic acid (via alcohol dehydrogenase) .

    • Validation : Cross-check with in vitro hepatocyte assays (LC-MS/MS detection of metabolites) .

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